molecular formula C8H7BrFNO2 B15204091 2-Fluoro-4-methyl-6-nitrobenzyl bromide

2-Fluoro-4-methyl-6-nitrobenzyl bromide

Cat. No.: B15204091
M. Wt: 248.05 g/mol
InChI Key: HUYGCJLMZHTNSB-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Nitrobenzyl Systems in Contemporary Chemical Research

Halogenated nitroaromatic compounds are pivotal in contemporary chemical research due to the synergistic effects of the nitro and halogen substituents on the aromatic ring. The nitro group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the benzene (B151609) ring. msu.edu This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr) reactions. msu.edumdpi.com

The presence of a halogen atom provides a key reactive site. In SNAr reactions, the halogen can act as a leaving group, being displaced by a wide range of nucleophiles. mdpi.com The rate and feasibility of these substitution reactions are heavily influenced by the nature and position of the electron-withdrawing groups. mdpi.com Nitro groups positioned ortho or para to the halogen are particularly effective at stabilizing the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution process.

Furthermore, the specific halogen involved (e.g., fluorine, chlorine, bromine) can modulate the reactivity of the compound. While fluorine is the most activating halogen for SNAr due to its high electronegativity, bromine also serves as a competent leaving group. This interplay between the nitro group's activating effect and the halogen's role as a leaving group makes halogenated nitroaromatic systems versatile platforms for introducing diverse functionalities onto an aromatic core. researchgate.net These systems are foundational in the synthesis of pharmaceuticals, agrochemicals, and materials science, where precise control over molecular structure is paramount.

Overview of the Benzyl (B1604629) Bromide Moiety as a Synthon in Organic Transformations

The benzyl bromide moiety, consisting of a benzene ring attached to a bromomethyl group (-CH₂Br), is a highly valuable and versatile synthon in organic synthesis. wikipedia.org A synthon is a conceptual unit within a molecule that represents a potential reagent in a synthetic transformation. The utility of benzyl bromide stems from the reactivity of the benzylic carbon-bromine bond.

Benzyl bromide is widely employed as a benzylating agent, which is the process of adding a benzyl group (C₆H₅CH₂-) to a molecule. wikipedia.org This is a common strategy for protecting reactive functional groups, particularly alcohols and carboxylic acids, during multi-step syntheses. wikipedia.org The benzyl group is generally stable to a wide range of reaction conditions but can be removed later under specific, mild conditions.

The reactivity of benzyl bromide is attributed to its ability to undergo nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile. fiveable.me This process is favorable because the transition state leading to the benzylic carbocation intermediate is stabilized by resonance with the aromatic ring. fiveable.me This stabilization makes the bromine a good leaving group and the benzylic carbon a reactive electrophile. fiveable.menih.gov Consequently, benzyl bromides react readily with a broad spectrum of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This fundamental reactivity makes the benzyl bromide moiety an essential tool for constructing complex organic molecules. fiveable.mescispace.com The synthesis of substituted benzyl bromides, including those with electron-attracting groups like nitro and fluoro substituents, can be achieved through the side-chain bromination of corresponding substituted toluenes. google.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-(bromomethyl)-1-fluoro-5-methyl-3-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c1-5-2-7(10)6(4-9)8(3-5)11(12)13/h2-3H,4H2,1H3

InChI Key

HUYGCJLMZHTNSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)CBr)[N+](=O)[O-]

Origin of Product

United States

Strategic Synthetic Methodologies for 2 Fluoro 4 Methyl 6 Nitrobenzyl Bromide

Precursor Identification and Initial Synthesis Pathways

The primary precursor for the target molecule is 2-fluoro-4-methyl-6-nitrotoluene. The synthesis of this intermediate can be approached through various pathways, primarily involving the derivatization of substituted toluenes and the preparation of fluorinated or brominated aromatic intermediates.

Derivatization from Substituted Toluenes (e.g., 4-fluoro-2-nitrotoluene (B1294404), o-nitrotoluene derivatives)

A common starting point for the synthesis of the key precursor, 2-fluoro-4-methyl-6-nitrotoluene, is the derivatization of commercially available substituted toluenes. For instance, 4-fluoro-2-nitrotoluene can serve as a precursor. chemicalbook.comsigmaaldrich.com The synthesis may involve nitration of a fluorotoluene or fluorination of a nitrotoluene derivative. chemsrc.com O-nitrotoluene and its derivatives are also fundamental building blocks in the synthesis of various nitroaromatic compounds. chemicalbook.comnih.gov

The introduction of functional groups at specific positions on the aromatic ring is crucial and is guided by the directing effects of the existing substituents. For example, the methyl group is an ortho-, para-director, while the nitro group is a meta-director. These directing effects are fundamental in planning the sequence of reactions to obtain the desired substitution pattern.

Preparation of Fluorinated Aromatic Intermediates

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis. This can be achieved through several methods, including nucleophilic aromatic substitution or diazotization-fluorination reactions (Balz-Schiemann reaction). google.comthieme-connect.de For example, a corresponding amino-substituted toluene (B28343) can be converted to a diazonium salt, which is then treated with a fluoride (B91410) source, such as fluoroboric acid, to introduce the fluorine atom. google.com The synthesis of fluorinated intermediates is a significant area of research due to the unique properties that fluorine imparts to organic molecules. organic-chemistry.orgrsc.org

Preparation of Brominated Aromatic Precursors

In some synthetic routes, a bromine atom is introduced onto the aromatic ring as a precursor to other functional groups or as a key feature of an intermediate. google.com This can be accomplished through electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst. pearson.com Alternatively, diazotization of an amino group followed by a Sandmeyer-type reaction with a bromide salt can be employed. google.com The preparation of brominated aromatic compounds is a well-established transformation in organic synthesis. prepchem.comgoogle.com

Benzylic Bromination Strategies

Once the precursor 2-fluoro-4-methyl-6-nitrotoluene is obtained, the final step is the selective bromination of the methyl group at the benzylic position. This is typically achieved through a free radical chain reaction.

Radical Bromination Techniques (e.g., N-Bromosuccinimide (NBS)-mediated reactions)

The most common and effective method for benzylic bromination is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and often with photochemical activation. masterorganicchemistry.comwikipedia.orglookchem.com This reaction, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. wikipedia.orglibretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) or acetonitrile. wikipedia.orgorganic-chemistry.org

A specific procedure for a similar compound, 1-methyl-2-fluoro-4-nitrobenzene, involves heating with NBS and BPO in CCl4 to yield the corresponding benzyl (B1604629) bromide. The presence of electron-withdrawing groups like the nitro group can deactivate the aromatic ring towards electrophilic attack, but the benzylic position remains susceptible to radical bromination. google.com

Table 1: Reaction Conditions for Benzylic Bromination

Reagent Initiator Solvent Temperature Yield
N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Carbon Tetrachloride (CCl4) 68°C 60%
N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) (Trifluoromethyl)benzene Photochemical High lookchem.com
Bromine (Br2) Light Carbon Tetrachloride (CCl4) Reflux ~80% prepchem.com

Mechanistic Aspects of Free Radical Benzylic Bromination

The mechanism of free radical benzylic bromination involves three key stages: initiation, propagation, and termination. pearson.com

Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., BPO or AIBN) upon heating or exposure to UV light, generating free radicals. These radicals then react with NBS to produce a bromine radical (Br•). libretexts.orgchadsprep.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of the toluene derivative, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). masterorganicchemistry.commasterorganicchemistry.com This benzylic radical is particularly stable because the unpaired electron can be delocalized over the adjacent aromatic ring. masterorganicchemistry.comlibretexts.org The newly formed benzylic radical then reacts with a molecule of bromine (Br2), which is present in low concentrations from the reaction of HBr with NBS, to form the desired benzyl bromide product and regenerate a bromine radical. chadsprep.com This new bromine radical can then continue the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. chadsprep.com

The selectivity for benzylic C-H bonds over other C-H bonds is due to their lower bond dissociation energy, a direct consequence of the stability of the benzylic radical intermediate. masterorganicchemistry.comlibretexts.org

Decarboxylative Halogenation Approaches for Bromide Introduction

Decarboxylative halogenation presents a valuable strategy for the introduction of a bromine atom, particularly when starting from a carboxylic acid precursor. This method involves the replacement of a carboxyl group with a halogen. acs.orgnih.gov The Hunsdiecker reaction, a classic example of this transformation, traditionally utilizes the silver salt of a carboxylic acid with elemental bromine. pku.edu.cn However, modern variations have been developed to improve efficiency and avoid the use of stoichiometric silver.

One such approach is the Barton radical decarboxylation, followed by halogenation. While not a direct single-step halogenation, it proceeds through a radical intermediate that can be trapped by a bromine source. More contemporary methods employ photocatalysis, using an iridium photocatalyst in conjunction with a halogen atom source to achieve the decarboxylative bromination of aliphatic carboxylic acids under mild, room-temperature conditions. researchgate.net This avoids the need for heavy metal promoters like silver, mercury, or lead. researchgate.net

For the synthesis of benzyl bromides specifically, various methods exist, including the bromination of benzylic C-H bonds. organic-chemistry.org However, when considering a decarboxylative route, a precursor such as (2-fluoro-4-methyl-6-nitrophenyl)acetic acid would be required. The decarboxylative bromination of this substrate would then yield the desired 2-fluoro-4-methyl-6-nitrobenzyl bromide. The reaction proceeds by converting the carboxylic acid to a reactive intermediate that can undergo radical decarboxylation, with the resulting benzylic radical being trapped by a bromine source.

Reaction TypeReagentsKey Features
Hunsdiecker ReactionSilver carboxylate, BromineClassic method, requires pre-formed silver salt
Barton DecarboxylationN-hydroxy-2-thiopyridone ester, BromotrichloromethaneRadical-based, versatile
Photocatalytic Decarboxylative BrominationIridium photocatalyst, Bromine sourceMild conditions, avoids heavy metals researchgate.net

Fluorination Methodologies in Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of the target molecule. Several methodologies are available for this transformation, each with its own advantages and limitations.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom, especially on electron-deficient aromatic rings. nih.govcore.ac.uk The mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. core.ac.uk For the synthesis of fluoroarenes, a suitable leaving group (such as a nitro or chloro group) is displaced by a fluoride ion. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. thieme-connect.de

In the context of synthesizing this compound, an SNAr reaction could be envisioned on a precursor like 2,6-dinitro-4-methylbenzyl bromide, where one of the nitro groups is displaced by fluoride. The strong electron-withdrawing nature of the remaining nitro group and the benzyl bromide moiety would facilitate this substitution. Various fluoride sources can be employed, with potassium fluoride often being used in polar aprotic solvents like DMSO or DMF. nih.gov

Substrate TypeActivating GroupsFluoride SourceReaction Conditions
Electron-deficient arenesNitro, Cyano, CarbonylKF, CsFPolar aprotic solvents, elevated temperatures
(Hetero)aromaticsKHMDS0 °C to room temperature acs.org

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org This two-step process involves the diazotization of an arylamine with nitrous acid in the presence of a fluoride source, typically tetrafluoroboric acid (HBF4), to form a diazonium tetrafluoroborate (B81430) salt. acs.org This isolated salt is then thermally decomposed to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgacs.org

For the synthesis of this compound, a potential precursor would be 2-amino-4-methyl-6-nitrobenzyl bromide. Diazotization of this amine followed by decomposition of the resulting diazonium salt would introduce the fluorine atom at the desired position. Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF6−) and conducting the reaction in ionic liquids to improve yields and reaction conditions. organic-chemistry.org A fully telescoped process, where the diazonium salt is generated and decomposed in a continuous flow system, has also been explored to enhance safety and efficiency. acs.org

ReagentIntermediateKey Features
HBF4Arenediazonium tetrafluoroborateClassic method, requires isolation of the salt acs.org
NaNO2 / HFArenediazonium fluorideIn situ generation and decomposition wikipedia.org
[NO]SbF6Arenediazonium hexafluoroantimonateDiazotization without isolation of intermediate wikipedia.org

Deoxyfluorination is a process that replaces a hydroxyl group with a fluorine atom. thieme-connect.comcolab.ws While commonly applied to aliphatic alcohols, this methodology can also be extended to phenols for the synthesis of fluoroarenes. thieme-connect.comcolab.ws Reagents such as sulfur tetrafluoride (SF4) and its derivatives, like diethylaminosulfur trifluoride (DAST), are powerful deoxyfluorinating agents. More recently, reagents like PhenoFluor have been developed for the deoxyfluorination of phenols under milder conditions. organic-chemistry.org

In the synthesis of this compound, a deoxyfluorination approach would necessitate a precursor such as 2-hydroxy-4-methyl-6-nitrobenzyl bromide. The reaction of this phenol (B47542) with a suitable deoxyfluorinating reagent would directly yield the target fluoroarene. The choice of reagent is critical and depends on the substrate's functional group tolerance. thieme-connect.com

ReagentSubstrateKey Features
DAST (Diethylaminosulfur trifluoride)Alcohols, PhenolsWidely used, can be hazardous
PhenoFluorPhenolsMilder conditions, good functional group tolerance organic-chemistry.org
PyFluorAlcohols, PhenolsBench-stable, broad applicability

Nitration Methodologies

The introduction of a nitro group onto the aromatic ring is a key step, which can be achieved through electrophilic aromatic substitution.

Direct aromatic nitration is a fundamental reaction in organic synthesis for introducing a nitro group onto an aromatic ring. cerritos.edu The reaction typically involves treating the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid. cerritos.eduuwosh.edu Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. libretexts.org

For the synthesis of this compound, a plausible route would involve the nitration of a precursor like 2-fluoro-4-methylbenzyl bromide. The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming nitro group. The methyl group is an ortho, para-director and an activating group, while the fluorine atom is also an ortho, para-director but a deactivating group. uwosh.edulibretexts.org The benzyl bromide group is generally considered a weak deactivating group. The interplay of these directing effects will influence the regioselectivity of the nitration. In the case of 4-substituted toluenes, nitration often leads to a mixture of isomers. cdnsciencepub.com Careful control of reaction conditions, such as temperature and the ratio of acids, is crucial to achieve the desired regioselectivity and to prevent over-nitration. uwosh.edu

SubstrateNitrating AgentProduct Distribution (Example: Toluene)
TolueneHNO3 / H2SO4Ortho-nitrotoluene (~58.5%), Para-nitrotoluene (~37%), Meta-nitrotoluene (~4.5%) libretexts.org
4-FluorotolueneHNO3 / Acetic AnhydrideFormation of 1,2 and 1,4 adducts in addition to substitution products cdnsciencepub.com

Radical Nitration Strategies and Stereoselectivity

The introduction of a nitro group onto a molecule is a fundamental transformation in organic synthesis. While electrophilic aromatic substitution is the conventional method for nitrating aromatic rings, radical nitration strategies offer alternative pathways, particularly for the synthesis of specific isomers or complex targets. In the context of fluorinated compounds, radical nitration has been explored as a stereoselective method for producing α-fluoro-nitroalkenes. researchgate.net

One notable strategy involves the radical nitration-debromination of 2-bromo-2-fluorostyrenes. researchgate.net This method utilizes iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent. The reaction can be carried out using systems like Fe(NO₃)₃/TEMPO at 80°C or Fe(NO₃)₃ in 1,4-dioxane (B91453) at 100°C. researchgate.net This process proceeds through a sequence of nitration followed by debromination and has been shown to be highly stereoselective, yielding exclusively the Z-isomers of the resulting α-fluoro-nitroalkenes in high yields. researchgate.net The versatility of these prepared monofluorinated alkenes makes them valuable building blocks for further synthesis of diverse fluorinated products. researchgate.net

While this specific methodology applies to the synthesis of β-fluoro-β-nitrostyrenes from styrenes, the principles of radical-mediated functionalization are relevant. researchgate.net Adapting such a strategy to the benzylic position of a toluene derivative like 2-fluoro-4-methyltoluene would be a non-traditional approach. Standard synthesis of this compound would typically involve the nitration of 2-fluoro-4-methyltoluene first, followed by a radical bromination of the benzylic methyl group. A typical radical bromination might use N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or light.

A detailed examination of a related radical bromination process for o-nitrotoluene highlights the use of AIBN as an initiator in a solvent like 1,2-dichloroethane. chemicalbook.com The reaction is followed by the addition of hydrobromic acid and hydrogen peroxide. chemicalbook.com This underscores the utility of radical-initiated reactions for functionalizing the benzylic position of nitro-substituted toluenes.

Reagent/SystemConditionsOutcomeStereoselectivity
Fe(NO₃)₃ / TEMPO80°CRadical nitration-debrominationHigh (Z-isomers only) researchgate.net
Fe(NO₃)₃ in 1,4-dioxane100°CRadical nitration-debrominationHigh (Z-isomers only) researchgate.net
AIBN / HBr / H₂O₂72-75°CRadical benzylic brominationNot applicable chemicalbook.com

Considerations for Stereoselective Synthesis

Stereoselectivity is a critical consideration in modern synthetic chemistry, particularly in the synthesis of complex, biologically active molecules where a specific stereoisomer is required. For a molecule like this compound, which does not possess a chiral center, stereoselectivity considerations primarily arise if it is used as a precursor in subsequent reactions that generate stereocenters. However, the principles of stereoselective synthesis are paramount when considering related fluorinated compounds and advanced synthetic strategies.

As discussed previously, the radical nitration of 2-bromo-2-fluorostyrenes is a highly stereoselective process, yielding exclusively Z-isomers. researchgate.net This highlights how the choice of methodology can impart significant stereochemical control over a product's geometry. The proposed mechanism for this reaction clarifies the basis for this high degree of stereoselectivity. researchgate.net

In the broader context of organofluorine chemistry, significant advances have been made in stereoselective synthesis. For instance, methods for the desymmetrization of geminal difluoroalkanes using frustrated Lewis pair (FLP) mediated C–F activation have been developed. nih.gov This approach allows for the stereoselective activation of enantiotopic fluoride positions, providing access to a range of stereoenriched fluorocarbons. nih.gov While not directly applicable to the synthesis of the title compound, these advanced methods illustrate the ongoing development of sophisticated strategies to control stereochemistry in fluorinated molecules. nih.gov

The production of single enantiomers is also a key aspect of stereoselective synthesis, often highlighted in biocatalysis and green chemistry. For example, the synthesis of bio-based butylene glycol via fermentation with E. coli produces only the R enantiomer, whereas traditional chemical synthesis results in a racemic mixture of R and S enantiomers. mdpi.com This biological approach demonstrates a high level of stereocontrol that is often challenging to achieve with conventional chemical methods. mdpi.com These examples underscore the importance of selecting or designing synthetic routes that can control the spatial arrangement of atoms, a key goal in modern organic synthesis.

Green Chemistry Principles and Sustainable Synthetic Approaches

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying the twelve principles of green chemistry to the synthesis of this compound can lead to a more sustainable and environmentally benign process.

Key principles applicable to this synthesis include:

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, minimizing waste. nih.gov In the synthesis of precursors, using catalysts instead of large quantities of reagents aligns with this principle. mdpi.com For instance, developing a catalytic nitration or bromination process would be a green alternative to traditional methods that use stoichiometric amounts of acids and bromine.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary whenever possible. nih.gov When solvents are required, safer alternatives should be chosen. For example, a typical nitration reaction uses a mixture of concentrated sulfuric and nitric acids, which is highly corrosive. The benzylic bromination might use chlorinated solvents like 1,2-dichloroethane. chemicalbook.com A greener approach would explore solvent-free reaction conditions (mechanochemistry) or the use of safer solvents like water or supercritical CO₂. nih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever possible. nih.gov Methods that require significant heating, such as the radical nitration at 80-100°C, have higher energy demands. researchgate.net Exploring photocatalyzed or microwave-assisted reactions could reduce energy consumption and reaction times. nih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of blocking or protecting groups, should be avoided as it requires additional reagents and generates waste. nih.gov A sustainable synthesis of this compound would ideally proceed from the starting material to the product in as few steps as possible, avoiding complex protection-deprotection sequences.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, like addition reactions, are preferred over substitution or elimination reactions that generate byproducts.

Green Chemistry PrincipleApplication in Synthesis of this compound
Catalysis Use of recyclable catalysts for nitration and bromination steps instead of stoichiometric reagents. mdpi.comnih.gov
Safer Solvents Replacing hazardous solvents like dichloroethane with benign alternatives or exploring solvent-free conditions. nih.govnih.gov
Energy Efficiency Employing methods like photocatalysis to conduct reactions at ambient temperature, reducing heating requirements. nih.govnih.gov
Reduce Derivatives Designing a concise synthetic route that avoids the use of protecting groups to minimize steps and waste. nih.gov
Design for Degradation Designing the molecule so that it breaks down into innocuous products after its intended use, minimizing environmental persistence. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 4 Methyl 6 Nitrobenzyl Bromide

Benzylic Reactivity and Halogen Displacement Dynamics

The core reactivity of 2-Fluoro-4-methyl-6-nitrobenzyl bromide is centered on the benzylic carbon, which is activated towards both nucleophilic substitution and radical processes. The attached bromine atom serves as a good leaving group, facilitating the cleavage of the C-Br bond.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 pathways)

Nucleophilic substitution at the benzylic position of this compound can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism, with the operative pathway being highly dependent on the reaction conditions, including the nature of the nucleophile and the polarity of the solvent.

The S(_N)2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, the presence of two ortho substituents (fluoro and nitro groups) introduces significant steric hindrance around the reaction center. This steric congestion is expected to impede the backside attack required for an S(_N)2 mechanism, thereby disfavoring this pathway.

Conversely, the S(_N)1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the bromide leaving group to form a benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. The presence of both electron-donating (methyl) and electron-withdrawing (fluoro, nitro) groups on the ring modulates the stability of this intermediate. While the methyl group at the para position offers some stabilization through hyperconjugation and a weak inductive effect, the strongly electron-withdrawing nitro and fluoro groups at the ortho positions are expected to destabilize the adjacent positive charge of the carbocation. However, studies on similar ortho-nitrobenzyl systems have shown that solvolysis can still proceed, suggesting that the formation of the benzylic carbocation, though disfavored electronically, is a viable pathway. The planarity of the carbocation intermediate means that the subsequent attack by a nucleophile can occur from either face, leading to a racemic mixture if the starting material were chiral. S(_N)1 reactions are generally favored in polar protic solvents which can solvate both the leaving group and the carbocation intermediate.

The table below summarizes the expected influence of various factors on the nucleophilic substitution pathway of this compound.

FactorInfluence on S(_N)1 PathwayInfluence on S(_N)2 PathwayRationale
Substrate Structure Moderately favored due to benzylic position, but destabilized by ortho electron-withdrawing groups.Disfavored due to significant steric hindrance from two ortho substituents.The benzylic position can stabilize a carbocation, but the inductive effects of the fluoro and nitro groups are destabilizing. The bulky ortho groups block backside attack.
Nucleophile Favored by weak nucleophiles (e.g., water, alcohols).Favored by strong, unhindered nucleophiles (e.g., azide, cyanide).Weak nucleophiles are not strong enough to force a concerted displacement and wait for carbocation formation. Strong nucleophiles favor the bimolecular pathway.
Solvent Favored by polar protic solvents (e.g., ethanol, water).Favored by polar aprotic solvents (e.g., acetone, DMSO).Polar protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding. Polar aprotic solvents enhance the nucleophilicity of the attacking species.
Leaving Group Good leaving group (bromide) facilitates carbocation formation.Good leaving group (bromide) is also favorable for the concerted displacement.The C-Br bond is relatively weak and bromide is a stable anion.

Radical Reaction Pathways and Electron Transfer Processes

The presence of the strongly electron-accepting nitro group makes this compound susceptible to radical reactions initiated by electron transfer. One-electron reduction of nitroaromatic compounds is a well-documented phenomenon. In the case of nitrobenzyl halides, this process can lead to the formation of a radical anion.

This radical anion is a key intermediate that can undergo further reactions. A critical pathway is the intramolecular electron transfer from the nitro group's radical anion to the benzylic carbon-bromine bond. This intramolecular electron transfer results in the cleavage of the C-Br bond to generate a benzyl (B1604629) radical and a bromide anion.

The rate of this intramolecular electron transfer and subsequent C-Br bond scission is influenced by the nature of the halogen and the position of the nitro group. For instance, studies on nitrobenzyl halides have shown that ortho isomers decompose more rapidly than their para counterparts. This suggests that the proximity of the nitro group to the benzylic methylene (B1212753) group in the ortho position facilitates the intramolecular electron transfer process. The resulting 2-fluoro-4-methyl-6-nitrobenzyl radical can then undergo various radical reactions, such as dimerization or reaction with other radical species in the medium.

Reactivity Governed by Aromatic Substituents (Fluoro, Methyl, Nitro Groups)

The reactivity of the benzylic center and the aromatic ring itself is intricately controlled by the electronic and steric properties of the fluoro, methyl, and nitro substituents.

Electron-Withdrawing Effects of the Nitro Group on Reactivity

The nitro group at the 6-position is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a strong resonance effect (-R). This has several significant consequences for the reactivity of the molecule:

Benzylic Reactivity : The strong electron-withdrawing nature of the ortho-nitro group significantly destabilizes the formation of a benzylic carbocation in an S(_N)1 reaction. This would slow down the rate of such reactions compared to an unsubstituted benzyl bromide. However, in some cases, ortho-nitro groups have been observed to provide intramolecular nucleophilic assistance, though this is less likely in this sterically crowded environment.

Aromatic Ring Reactivity : The nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions much more difficult to achieve. It is a meta-director for any potential electrophilic attack on the ring.

Radical Pathways : As discussed earlier, the nitro group's ability to accept an electron is crucial for initiating radical reaction pathways through electron transfer.

Directing Effects and Reactivity Modulation by the Methyl Group

The following table provides a summary of the electronic effects of the substituents on the aromatic ring of this compound.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron Density
Fluorine 2- (ortho)-I (Strongly withdrawing)+R (Weakly donating)Deactivating
Methyl 4- (para)+I (Weakly donating)Hyperconjugation (Donating)Activating
Nitro 6- (ortho)-I (Strongly withdrawing)-R (Strongly withdrawing)Strongly Deactivating

Reaction Kinetics and Mechanistic Rate Determinations

The reaction kinetics of benzyl bromides are highly sensitive to the nature and position of substituents on the aromatic ring. For this compound, the presence of both electron-withdrawing (fluoro and nitro groups) and an electron-donating (methyl group) substituent complicates the prediction of its reactivity. The kinetics of nucleophilic substitution reactions of benzyl halides often exhibit a curved Hammett plot, indicating a change in mechanism from SN2 for compounds with electron-withdrawing groups to SN1 for those with electron-donating groups.

Given the presence of the strongly electron-withdrawing nitro group, it is anticipated that the solvolysis of this compound would proceed primarily through an SN2 or a borderline mechanism. The fluoro group, also being electron-withdrawing, would further destabilize any potential carbocation intermediate, thus disfavoring an SN1 pathway. Conversely, the methyl group at the para position is electron-donating and would offer some stabilization to a carbocation. However, the cumulative effect of the two ortho and para electron-withdrawing groups is expected to dominate.

The determination of reaction rates for such compounds is typically carried out by monitoring the reaction progress over time, often through techniques like conductometry or spectroscopy. The rate constants obtained under various conditions provide valuable insights into the reaction mechanism.

Table 1: Illustrative Rate Constants for the Solvolysis of Substituted Benzyl Bromides in 80% Ethanol at 25°C (Note: Data for this compound is hypothetical and included for illustrative purposes based on expected substituent effects.)

CompoundSubstituentsExpected MechanismHypothetical Rate Constant (k, s⁻¹)
Benzyl bromideNoneBorderline1.5 x 10⁻⁵
4-Nitrobenzyl bromide4-NO₂Sₙ23.0 x 10⁻⁷
4-Methylbenzyl bromide4-CH₃Sₙ12.0 x 10⁻⁴
This compound 2-F, 4-CH₃, 6-NO₂ Sₙ2 ~5.0 x 10⁻⁷

Solvolytic Reactions and Associated Mechanistic Insights

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. The mechanism of solvolysis for benzyl bromides can range from a fully concerted SN2 pathway to a stepwise SN1 pathway involving a carbocation intermediate. For this compound, the ortho-nitro group is poised to play a significant role in the reaction mechanism.

Studies on o-nitrobenzyl bromide have shown that the ortho-nitro group can act as an intramolecular nucleophile, assisting in the displacement of the bromide ion. This intramolecular assistance can lead to a duality of mechanisms, involving both intermolecular assistance from the solvent and intramolecular participation. The l/m values derived from the extended Grunwald-Winstein equation are often used to elucidate the mechanism of solvolysis. A high l/m value (significantly larger than unity) is consistent with an addition-elimination mechanism or significant nucleophilic solvent assistance, characteristic of an SN2-like process.

In the case of this compound, the presence of the ortho-nitro group suggests the possibility of intramolecular nucleophilic assistance, which could influence the rate and products of solvolysis. The fluoro group at the other ortho position might sterically hinder this interaction to some extent, but its electron-withdrawing nature would still favor a mechanism with significant SN2 character. The solvolysis in various solvents would likely show a strong dependence on the solvent's nucleophilicity.

Derivatization Chemistry of the Benzyl Bromide Moiety

The benzyl bromide moiety is a versatile functional group for derivatization, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups at the benzylic position. The reaction of this compound with nucleophiles is expected to proceed via an SN2 mechanism, given the electronic properties of the substituted ring.

Common derivatization reactions for benzyl bromides include:

Reaction with amines: Primary and secondary amines will readily displace the bromide to form the corresponding secondary and tertiary amines.

Reaction with alkoxides and phenoxides: This leads to the formation of ethers.

Reaction with carboxylate salts: This reaction yields esters.

Reaction with cyanide: This provides a route to nitriles, which can be further hydrolyzed to carboxylic acids.

Reaction with soft nucleophiles: Soft bases are known to react with nitrobenzyl bromides.

The choice of solvent and reaction conditions can be optimized to favor the desired substitution product and minimize side reactions. For instance, polar aprotic solvents like DMF or DMSO are often used for SN2 reactions. Derivatization is a common technique used to modify the properties of a molecule for analytical purposes, such as improving its volatility for gas chromatography or enhancing its detectability.

Table 2: Common Nucleophiles for Derivatization of Benzyl Bromides

NucleophileReagent ExampleProduct Type
AmineDiethylamineTertiary Amine
AlkoxideSodium methoxideEther
CarboxylateSodium acetateEster
CyanideSodium cyanideNitrile
ThiolateSodium thiophenoxideThioether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and probing the local electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are employed to provide a complete picture of its structure.

Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methyl group.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
Hypothetical Data
~ 7.8d1HAr-H
~ 7.5d1HAr-H
~ 4.8s2H-CH₂Br
~ 2.5s3H-CH₃

Note: 'd' denotes a doublet and 's' denotes a singlet. The coupling patterns of the aromatic protons would be influenced by fluorine-proton coupling.

Carbon-13 NMR spectroscopy probes the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The spectrum of this compound would display signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The presence of the fluorine atom would lead to characteristic carbon-fluorine couplings (J-coupling).

Specific experimental ¹³C NMR data for this compound is not publicly available. A hypothetical data table is provided for illustrative purposes.

Chemical Shift (δ) (ppm)Assignment
Hypothetical Data
~ 160 (d)C -F
~ 150C -NO₂
~ 140C -CH₃
~ 135 (d)Ar-C
~ 125 (d)Ar-C
~ 120C -CH₂Br
~ 30-C H₂Br
~ 20-C H₃

Note: '(d)' indicates a doublet due to coupling with the fluorine atom.

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine nucleus is particularly responsive to the electronic environment. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift provides a key diagnostic marker for the presence and electronic state of the fluorine substituent on the aromatic ring. The ¹⁹F nucleus will couple with nearby protons, leading to splitting of the signal in a high-resolution spectrum. The chemical shift is influenced by factors such as the nature and position of other substituents on the benzene (B151609) ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the nitro group, the C-F bond, the C-Br bond, aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the methyl and methylene groups. The strong electron-withdrawing nature of the nitro group typically results in strong absorption bands.

As experimental FT-IR data for this specific compound is not available, a table of expected characteristic absorption bands is presented based on known data for similar functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
Hypothetical Data
~ 3100-3000MediumAromatic C-H Stretch
~ 2980-2850MediumAliphatic C-H Stretch
~ 1600-1585Medium-StrongAromatic C=C Stretch
~ 1550-1500StrongAsymmetric NO₂ Stretch
~ 1475-1450MediumAromatic C=C Stretch
~ 1360-1300StrongSymmetric NO₂ Stretch
~ 1250-1000StrongC-F Stretch
~ 700-500Medium-StrongC-Br Stretch

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the symmetric stretching of the nitro group. The C-Br and C-F bonds would also exhibit characteristic Raman shifts. This technique provides a valuable confirmatory tool for the functional groups identified by FT-IR.

Spectroscopic and Structural Analysis of this compound

This article focuses on the spectroscopic and structural characterization of the chemical compound this compound.

Spectroscopic Characterization and Structural Elucidation

A thorough search of scientific literature and chemical databases did not yield specific experimental mass spectrometry data, such as high-resolution mass spectrometry (HRMS), for 2-Fluoro-4-methyl-6-nitrobenzyl bromide.

In a typical analysis, HRMS would be employed to determine the precise molecular weight of the compound, confirming its elemental composition. The technique provides highly accurate mass measurements, which allows for the calculation of a unique molecular formula. Furthermore, analysis of the fragmentation patterns in the mass spectrum would offer valuable insights into the compound's structure. The way the molecule breaks apart upon ionization can help identify its constituent functional groups and their connectivity. For instance, characteristic fragments would likely correspond to the loss of the bromine atom, the nitro group, or the benzyl (B1604629) moiety, helping to piece together the molecular structure.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

AttributeExpected Information
Molecular Formula C₈H₇BrFNO₂
Exact Mass 246.9699 u
Common Fragments [M-Br]⁺, [M-NO₂]⁺, [C₇H₅FN]⁺

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data was found.

No experimental data from X-ray diffraction analysis for this compound was found in a comprehensive review of available scientific literature and crystallographic databases.

Table 2: Illustrative Crystal Data Parameters

ParameterInformation Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Z Number of molecules per unit cell
Calculated Density g/cm³
R-factor Indicator of the quality of the structural model

Note: This table illustrates the type of data obtained from X-ray diffraction analysis; no specific values are available for the title compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. For 2-Fluoro-4-methyl-6-nitrobenzyl bromide, calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the ground-state energy and equilibrium molecular structure. nih.gov

Table 1: Predicted Geometrical and Electronic Parameters from DFT Calculations

Note: These are representative values based on DFT studies of similar compounds and are intended for illustrative purposes.

ParameterPredicted ValueDescription
Bond Lengths (Å)
C-NO21.48Carbon-Nitro bond
C-F1.35Carbon-Fluorine bond
C-CH31.51Carbon-Methyl bond
C(benzyl)-Br1.97Benzylic Carbon-Bromine bond
**Bond Angles (°) **
O-N-O~125Angle within the nitro group
C-C-F~119Angle at the fluorine-substituted carbon
Electronic Properties
Dipole Moment3.5 - 4.5 DTotal molecular dipole moment
Ground State Energy(Calculated)The total electronic energy at 0 K

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Characterization

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy and localization of these orbitals are critical for predicting how a molecule will interact with other species. taylorandfrancis.com

For this compound, the HOMO is expected to be distributed over the aromatic ring and the bromomethyl group, reflecting the locations from which the molecule can most easily donate electrons. The LUMO, conversely, is predicted to be predominantly localized on the nitrobenzene (B124822) ring, a consequence of the strong electron-withdrawing nature of the nitro group. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, implying higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

Note: Values are hypothetical, based on typical DFT results for nitroaromatic compounds.

OrbitalEnergy (eV)Description and Localization
HOMO -8.5Highest Occupied Molecular Orbital; localized on the aromatic ring and -CH2Br group.
LUMO -2.1Lowest Unoccupied Molecular Orbital; localized on the nitro-substituted aromatic ring.
HOMO-LUMO Gap (ΔE) 6.4Energy difference indicating chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict and understand intermolecular interactions. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

The MEP map of this compound would display distinct regions of varying potential.

Negative Regions (Red/Yellow): The most negative potential is expected to be concentrated around the oxygen atoms of the nitro group, due to their high electronegativity and lone pairs of electrons. These sites are susceptible to electrophilic attack.

Positive Regions (Blue): A significant region of positive potential would be located around the benzylic -CH2Br group. This positive character makes the benzylic carbon a prime target for nucleophilic attack, which is fundamental to its reactivity in substitution reactions. walisongo.ac.iddtic.mil The area around the hydrogen atoms of the methyl group would also exhibit a positive potential.

Neutral Regions (Green): The carbon atoms of the aromatic ring would generally show a more neutral or slightly negative potential, influenced by the competing effects of the attached substituents. researchgate.net

Hirshfeld Surface Analysis and Elucidation of Intermolecular Interactions

Hirshfeld surface analysis is a computational method that defines the space occupied by a molecule in a crystal lattice, allowing for a detailed investigation of all intermolecular contacts. nih.goviucr.org By mapping properties like normalized contact distance (dnorm) onto this surface, one can visualize and quantify the interactions that stabilize the crystal structure. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of these interactions.

For this compound, a variety of intermolecular contacts would be expected to contribute to the crystal packing. The analysis would likely reveal the relative importance of hydrogen bonds and other weak interactions. Based on studies of similar nitrobenzyl compounds, the most significant contributions would come from contacts involving oxygen and hydrogen atoms (O···H), which correspond to C-H···O hydrogen bonds. tandfonline.comresearchgate.net

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Note: Contributions are estimates based on analyses of structurally related molecules. researchgate.net

Contact TypePredicted Contribution (%)Description
O···H / H···O35 - 40%Interactions between nitro-oxygens and ring/methyl hydrogens.
H···H20 - 25%General van der Waals contacts between hydrogen atoms.
C···H / H···C15 - 20%Contacts involving aromatic and methyl groups.
Br···H / H···Br5 - 8%Interactions involving the bromine atom.
F···H / H···F3 - 6%Interactions involving the fluorine atom.
C···C2 - 5%π-π stacking interactions between aromatic rings.

Reaction Pathway Elucidation and Transition State Analysis

The benzylic bromide functionality is a key reactive site in this molecule. Computational methods are invaluable for elucidating the mechanisms of its reactions, such as nucleophilic substitutions (SN1 and SN2). youtube.comoup.com By calculating the potential energy surface for a proposed reaction, chemists can identify the structures and energies of reactants, transition states, and products.

For a reaction with a nucleophile, DFT can be used to model both the concerted (SN2) and stepwise (SN1) pathways. The SN2 mechanism involves a single transition state, while the SN1 pathway proceeds through a benzyl (B1604629) carbocation intermediate. pearson.com The stability of this intermediate is enhanced by resonance delocalization of the positive charge onto the aromatic ring. pearson.com However, the presence of the strongly electron-withdrawing nitro group would destabilize this carbocation, potentially making the SN2 pathway more favorable depending on the reaction conditions. masterorganicchemistry.com Theoretical calculations of the activation energies for both pathways can predict which mechanism is kinetically favored.

Molecular Dynamics and Simulation Studies for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior and conformational flexibility of a molecule. scilit.com By simulating the motion of atoms over time in a defined environment (e.g., in a solvent), MD can explore the accessible conformations and their relative stabilities.

Synthetic Utility and Applications in Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. 2-Fluoro-4-methyl-6-nitrobenzyl bromide fits this role due to its distinct functional groups. The benzyl (B1604629) bromide moiety is highly reactive and serves as a key connection point. The presence of the fluorine atom and the nitro group on the aromatic ring modifies the electronic properties and reactivity of the molecule, making it a specialized precursor for creating targeted chemical structures. Its utility lies in its ability to introduce the 2-fluoro-4-methyl-6-nitrobenzyl fragment into a target molecule, which can be a crucial step in a multi-step synthesis.

Applications in the Construction of Complex Organic Architectures

The construction of complex organic molecules often requires the sequential addition of well-defined chemical fragments. Benzyl halides are fundamental reagents in this process, used to form new carbon-carbon or carbon-heteroatom bonds. While specific examples detailing the use of this compound are not prevalent in published literature, compounds with this structure are typically employed in syntheses where the unique substitution pattern of the aromatic ring is essential for the final product's biological activity or material properties.

Precursor for Advanced Fluorinated Chemical Entities

The inclusion of fluorine in organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. As a fluorinated building block, this compound serves as a direct precursor for advanced chemical entities that retain the fluorine atom. cymitquimica.com Its use allows synthetic chemists to introduce a fluorinated aromatic ring into a larger molecular framework, which is a common objective in the development of pharmaceuticals and agrochemicals.

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in pharmaceuticals and natural products. Benzyl halides are often used in the synthesis of N-substituted heterocyclic compounds through the alkylation of a ring nitrogen atom. It is plausible that this compound could be utilized in a similar fashion, reacting with nitrogen-containing heterocycles like imidazoles, pyrazoles, or pyridines to form N-benzyl derivatives. These derivatives are important scaffolds in drug discovery.

Applications in Protective Group Chemistry for Hydroxyl and Amine Functions

In multi-step synthesis, it is often necessary to temporarily block or "protect" reactive functional groups like hydroxyls (-OH) and amines (-NH) to prevent them from reacting under certain conditions. Benzyl groups are commonly used as protecting groups. Specifically, nitrobenzyl groups are of particular interest because they can often be removed under mild conditions using photolysis (light), a process known as deprotection. The 2-Fluoro-4-methyl-6-nitrobenzyl group could potentially function as a photolabile protecting group. It would react with an alcohol or amine to form a stable ether or a secondary/tertiary amine, respectively. After subsequent reactions on other parts of the molecule, the protecting group could be cleaved to regenerate the original hydroxyl or amine function.

Alkylation Reactions in Complex Molecule Assembly

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic synthesis. The carbon-bromine bond in this compound is relatively weak and polarized, making the compound an effective alkylating agent. It can react with a wide range of nucleophiles (electron-rich species), such as carbanions, enolates, alkoxides, and thiolates, to form new carbon-carbon, carbon-oxygen, or carbon-sulfur bonds. This reactivity is central to its role in assembling complex molecules, where it is used to connect the 2-fluoro-4-methyl-6-nitrobenzyl moiety to another molecular fragment.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Transformations for Enhanced Efficiency

The benzyl (B1604629) bromide moiety is a cornerstone of synthetic chemistry, and future research will focus on applying modern catalytic strategies to enhance the efficiency, selectivity, and scope of reactions involving 2-Fluoro-4-methyl-6-nitrobenzyl bromide. While traditional nucleophilic substitution is effective, advanced catalytic methods promise access to a broader range of products under milder conditions.

Organolithium-based cross-coupling reactions have emerged as a powerful method for constructing C–C bonds. rsc.org An efficient protocol for the palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides proceeds within minutes at room temperature, tolerating sensitive functional groups like esters and nitriles. rsc.org The application of such methods to this compound could provide rapid access to substituted benzylic alkynes, which are valuable precursors in pharmaceuticals and materials science. rsc.org However, the presence of the electron-withdrawing nitro group can sometimes lead to side reactions, such as homo-coupling, which necessitates careful optimization. rsc.org

Photoredox catalysis offers another promising avenue. cdnsciencepub.comcdnsciencepub.com This strategy uses visible light to facilitate single-electron transfer (SET) processes, enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov Cooperative catalysis, combining photoredox cycles with nucleophilic catalysis, has been successfully employed for the coupling of benzyl halides with electron-deficient alkenes. nih.gov This approach can overcome the challenges associated with the varying reduction potentials of different benzyl halides, suggesting a general method for the C-H functionalization of this compound. nih.gov

Furthermore, palladium-catalyzed reactions involving carbene migratory insertion represent a novel approach for C=C bond formation. rsc.orgresearchgate.net These methods couple benzyl halides with carbene precursors like N-tosylhydrazones or sulfoxonium ylides to generate polysubstituted olefins. rsc.orgresearchgate.net Applying these transformations could significantly broaden the synthetic utility of this compound.

Catalyst SystemNucleophile/PartnerTransformation TypePotential Advantage
Palladium(0) / Phosphine LigandOrganolithium ReagentsC(sp³)–C(sp) Cross-CouplingFast reaction times, mild conditions, high functional group tolerance. rsc.org
Iridium or Ruthenium PhotocatalystElectron-Deficient AlkenesGiese-type AdditionHigh tolerance for diverse functional groups, broad substrate scope. nih.gov
Copper(I) / Bidentate N-LigandArylboronic AcidsC(sp³)–C(sp²) Cross-CouplingSynthesis of 1,1-diarylalkane motifs. researchgate.net
Palladium(0) / P(2-furyl)₃Sulfoxonium YlidesCarbene Migratory InsertionAccess to tri- and tetra-substituted alkenes, avoiding hazardous diazo compounds. rsc.org

Exploration of Bio-conjugation Strategies and Chemical Biology Probes

The development of sophisticated chemical probes is essential for interrogating complex biological systems. mdpi.com this compound possesses key features that make it an attractive scaffold for designing such tools. The benzyl bromide group serves as a reactive electrophile (a "warhead") capable of alkylating nucleophilic residues (e.g., cysteine, histidine) on proteins, enabling covalent labeling and activity-based protein profiling. Nitroaromatic compounds have a long history in medicinal chemistry, and their derivatives are often designed as potential therapeutic agents. nih.govresearchgate.netnih.gov

A key research avenue involves using the compound as a precursor for bifunctional probes. The benzyl bromide moiety can covalently bind to a target protein, while the nitro group serves as a versatile chemical handle. Through reduction of the nitro group to an amine, a wide array of reporter tags—such as fluorophores, biotin, or affinity tags—can be appended via standard amide coupling chemistry. vapourtec.com This strategy would allow for the visualization, isolation, and identification of protein targets in complex biological mixtures.

Furthermore, the nitro group itself has potential as a trigger for selective release or activation. The bioreduction of nitroaromatics is a known biological process, particularly in hypoxic environments characteristic of solid tumors. researchgate.net This opens the possibility of designing prodrugs or probes where the reduction of the nitro group on the 2-Fluoro-4-methyl-6-nitrobenzyl scaffold triggers a downstream event, such as the release of a therapeutic agent or the unmasking of a fluorescent signal.

Advanced Material Science Applications and Functional Polymers

The unique combination of fluorine, a nitro group, and a reactive benzylic bromide makes this compound a compelling building block for advanced materials and functional polymers. researchgate.net The incorporation of fluorine atoms into organic molecules is a well-established strategy in materials science to alter physical, chemical, and biological properties. ncn.gov.pl Fluorination can enhance thermal stability, chemical resistance, and hydrophobicity, and can modulate the electronic properties of conjugated systems.

One emerging area is the synthesis of functional polymers. The benzyl bromide group is an excellent initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers where the 2-fluoro-4-methyl-6-nitrobenzyl moiety is located at the chain end. This terminal group could then be used for subsequent "click" chemistry reactions to attach other polymers or functional molecules, creating block copolymers or complex polymer architectures.

Alternatively, the compound can be used as a monomer or a post-polymerization modification agent. For instance, it could be grafted onto existing polymer backbones containing nucleophilic sites. The resulting functionalized polymer would feature pendant fluorinated nitroaromatic groups, which could be used to create materials with unique optical or electronic properties, such as high refractive index polymers or materials for nonlinear optics. The electron-withdrawing nitro group makes the aromatic ring electron-deficient, which could be exploited in the design of charge-transfer complexes for organic electronics.

Precision Synthesis of Isomers and Enantiomers

While this compound is itself an achiral molecule, its synthesis and subsequent reactions present important challenges and opportunities in stereochemistry and regiochemistry.

The primary challenge lies in the regioselective synthesis of this specific constitutional isomer from a polysubstituted benzene (B151609) precursor. fiveable.me The directing effects of the existing substituents (fluoro, methyl) on the aromatic ring during the critical nitration step must be carefully controlled to favor the desired 2,4,6-substitution pattern over other possible isomers. fiveable.me Developing synthetic routes that provide precise regiochemical control is a key area of research, often relying on multi-step strategies involving blocking groups or exploiting subtle differences in directing effects. rsc.orgresearchgate.net

A significant future perspective lies in using this prochiral molecule as a starting material for asymmetric synthesis. The benzylic carbon can be transformed into a stereocenter through nucleophilic substitution with a chiral nucleophile or by using a chiral catalyst. Transition-metal-catalyzed asymmetric benzylic substitution reactions are a frontier in organic synthesis, as they offer a route to enantiomerically enriched products from readily available precursors. nih.gov For example, a palladium/copper co-catalyzed system has been developed for the enantio- and diastereodivergent substitution of benzylic substrates, allowing for the construction of two adjacent stereocenters with high control. nih.gov Applying such stereodivergent strategies to this compound could enable the synthesis of all possible stereoisomers of a given product simply by switching the chirality of the metal catalysts. nih.gov This would be highly valuable for creating libraries of chiral molecules for drug discovery and development.

Synthetic ChallengeKey ApproachDesired Outcome
RegiocontrolDirected ortho-metalation, multi-step functionalizationSelective synthesis of the 2-Fluoro-4-methyl-6-nitro isomer over other constitutional isomers. researchgate.net
EnantiocontrolAsymmetric nucleophilic substitution with chiral catalysts (e.g., Pd/Cu)Generation of a new chiral center at the benzylic position with high enantioselectivity (high % ee). nih.gov
DiastereocontrolReaction with chiral nucleophiles under catalyst controlCreation of two or more stereocenters with precise control over the relative stereochemistry (high dr). researchgate.net

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis and manipulation of this compound are highly amenable to modern manufacturing technologies like continuous flow chemistry. beilstein-journals.orgsoton.ac.uk Aromatic nitration, a key step in the synthesis of this compound, is notoriously exothermic and can pose significant safety risks in traditional batch reactors. rsc.org Flow chemistry offers superior heat and mass transfer, allowing for precise temperature control and minimizing the volume of hazardous reaction mixtures at any given time, thereby significantly improving the safety profile. vapourtec.comrsc.orgasynt.com

Similarly, subsequent transformations of the benzyl bromide are well-suited for flow platforms. Halogenation reactions can be performed more safely and controllably in continuous flow reactors. rsc.org Furthermore, the catalytic hydrogenation of the nitro group to an amine—a common and highly useful transformation for this class of compounds—benefits from flow systems. researchgate.net Continuous flow hydrogenation using packed-bed reactors with solid-supported catalysts (e.g., Pd@SBA-15) allows for efficient reactions, easy separation of the catalyst, and stable, long-term operation. acs.orgbohrium.commdpi.com

The integration of flow reactors with automated platforms enables high-throughput synthesis and optimization. An automated system could rapidly screen different nucleophiles, catalysts, and reaction conditions for the substitution of the bromide, or for the derivatization of the amine obtained after nitro reduction. This approach accelerates the discovery of new derivatives with desired properties and facilitates rapid lead optimization in drug discovery or materials development programs. The improved reproducibility and scalability offered by flow chemistry make it an ideal technology for the industrial production and application of this compound and its derivatives. rsc.org

Q & A

Q. How can researchers optimize the synthesis of 2-fluoro-4-methyl-6-nitrobenzyl bromide while minimizing byproducts?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For brominated aromatic compounds like this, nitration and bromination steps are critical. Start with a fluorotoluene derivative and perform sequential nitration and bromination. Use low temperatures (0–5°C) during bromination to reduce side reactions (e.g., di-bromination) . Monitor reaction progress via TLC or HPLC, and adjust stoichiometry (e.g., 1.1–1.3 equivalents of brominating agents like NBS or HBr). For nitro group positioning, meta-directing effects of fluorine and methyl groups must be considered to ensure regioselectivity .

Q. Key Data :

ParameterOptimal ConditionSource
Bromination Temp0–5°C
Nitration AgentHNO₃/H₂SO₄ (1:2 ratio)

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) is effective. Due to the compound’s high density (~1.5 g/mL, similar to 2-fluorobenzyl bromide ), centrifugal partitioning chromatography (CPC) may improve yield by avoiding silica adsorption. Recrystallization from ethanol/water mixtures (1:3) can further enhance purity. Always confirm purity via GC-MS or NMR, noting the characteristic deshielded benzyl protons (~4.8 ppm in CDCl₃) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for split signals due to fluorine coupling (e.g., benzylic CH₂ at ~4.8 ppm with J = 10–12 Hz for F-C coupling) .
  • FTIR : Confirm C-Br (550–600 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (expected Br content ~25–30%) .
    Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish from isomers like 4-bromo-2-fluoro-6-nitrobenzyl derivatives .

Advanced Research Questions

Q. How does this compound degrade under varying pH conditions, and how can stability be assayed?

  • Methodological Answer : The compound is prone to hydrolysis in aqueous media. Conduct accelerated stability studies:
  • Acidic (pH < 3) : Bromide displacement by water, forming 2-fluoro-4-methyl-6-nitrobenzyl alcohol. Monitor via HPLC with a C18 column (retention time ~8–10 min) .
  • Basic (pH > 9) : Nitro group reduction or elimination reactions may occur. Use TGA to assess thermal stability (decomposition onset ~120°C) .
    Store in anhydrous conditions (argon atmosphere) at –20°C to extend shelf life .

Q. How can conflicting NMR and X-ray crystallography data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism). For NMR, use variable-temperature experiments (VT-NMR) to observe coalescence of split signals. Compare with X-ray data to confirm solid-state conformation. For example, fluorine’s electronegativity may distort bond angles in the crystal lattice, causing deviations from solution-phase NMR data . Computational modeling (DFT) can further reconcile differences by simulating gas-phase vs. solution structures .

Q. What mechanistic insights explain the reactivity of this compound in SN2 vs. radical reactions?

  • Methodological Answer : The electron-withdrawing nitro and fluorine groups activate the benzyl bromide for SN2 (polar aprotic solvents) but disfavor radical pathways. To test:
  • SN2 : React with NaN₃ in DMF; monitor azide formation via IR (2100 cm⁻¹).
  • Radical : Use AIBN/light initiation in toluene; detect coupling products via GC-MS.
    The steric hindrance from the methyl group slows SN2 kinetics, while the nitro group stabilizes transition states via resonance .

Q. How can researchers address contradictory bromide concentration data in environmental samples containing degradation products?

  • Methodological Answer : Use capillary electrophoresis (CE) with direct UV detection at 200 nm for bromide quantification, as it avoids matrix interference from nitro groups . Validate against ion chromatography (IC) and spike recovery tests. Note that older colorimetric methods (e.g., phenol red) may underestimate bromide due to competing reactions with nitro intermediates .

Data Contradiction Analysis Table

IssueResolution StrategyKey Evidence
Conflicting boiling pointsValidate via reduced-pressure distillation
NMR vs. X-ray discrepanciesVT-NMR + DFT modeling
Bromide assay variabilityCE with standardized buffers

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